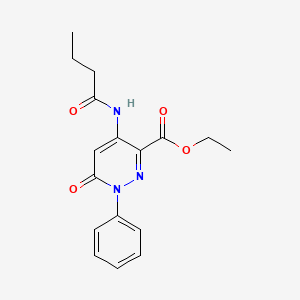![molecular formula C23H25FN4O3 B2795820 Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 1272756-32-7](/img/structure/B2795820.png)
Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The piperazine ring is substituted with a phenyl group that is further substituted with a 1,2,4-oxadiazole ring, another type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, the phenyl ring, and the 1,2,4-oxadiazol ring as distinct entities. The exact conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The reactivity of this specific compound would depend on the electronic and steric properties of the substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized using various spectroscopic methods like LCMS, NMR, IR, and CHN elemental analysis. Its crystalline structure in the monoclinic crystal system was confirmed by X-ray diffraction data (Sanjeevarayappa et al., 2015).
Biological Evaluation
- It exhibited moderate anthelmintic activity but poor antibacterial activity in in vitro studies (Sanjeevarayappa et al., 2015).
Structural Studies
- Piperazine derivatives like this compound have been analyzed for their molecular structure using X-ray diffraction and computational methods to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017).
Antioxidant Activity
- Piperazine derivatives have been screened for their antioxidant activity, with some showing significant radical scavenging abilities (Mallesha et al., 2014).
Enzymatic C-Demethylation
- The compound's derivatives have been studied for their enzymatic C-demethylation in rat liver microsomes, revealing insights into their metabolic pathways (Yoo et al., 2008).
Antimicrobial Activities
- Some derivatives have been evaluated for their antimicrobial activities, showing varying degrees of effectiveness against different microorganisms (Başoğlu et al., 2013).
Synthesis of Biologically Active Compounds
- The compound is used as an intermediate in the synthesis of biologically active compounds, such as benzimidazole compounds (Ya-hu, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-23(2,3)30-22(29)28-14-12-27(13-15-28)19-10-6-16(7-11-19)20-25-21(31-26-20)17-4-8-18(24)9-5-17/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUYBVBGUINNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
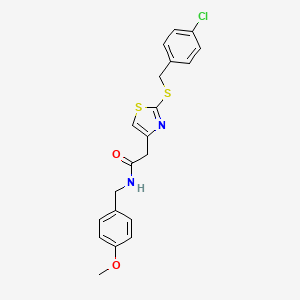
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
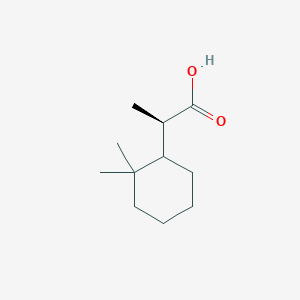
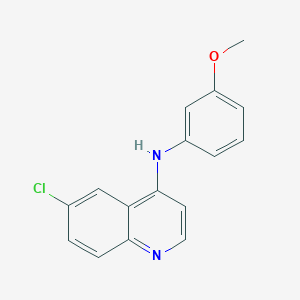
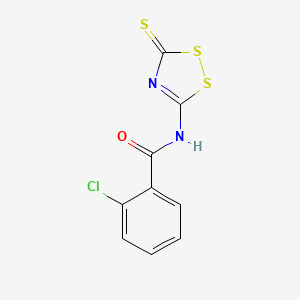
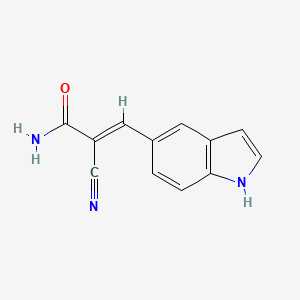
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
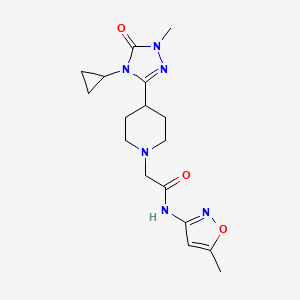
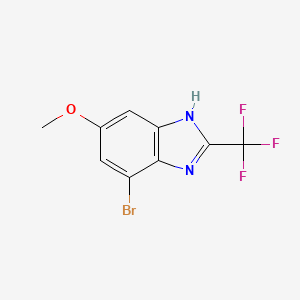
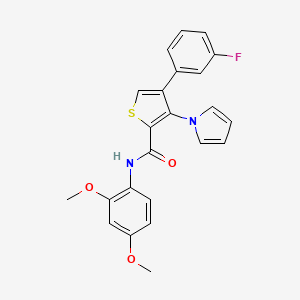
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
